4-(2-Isopropoxyphenoxy)piperidine: Technical Monograph & Application Guide
4-(2-Isopropoxyphenoxy)piperidine: Technical Monograph & Application Guide
This is an in-depth technical guide on the chemical entity 4-(2-Isopropoxyphenoxy)piperidine , a privileged scaffold in medicinal chemistry.
[1]
Executive Summary
4-(2-Isopropoxyphenoxy)piperidine (CAS: 902836-24-2) is a specialized heterocyclic building block utilized in the discovery of G-Protein Coupled Receptor (GPCR) ligands and ion channel modulators.[1] Structurally, it consists of a piperidine ring functionalized at the C4 position with a 2-isopropoxyphenoxy moiety.
This scaffold is chemically significant because the ortho-isopropoxy group acts as a lipophilic bioisostere for methoxy or ethoxy groups, often improving blood-brain barrier (BBB) permeability and metabolic stability against O-dealkylation. It serves as a critical intermediate in the synthesis of Alpha-1 adrenergic antagonists , Sigma-1 receptor ligands , and Nav1.7 sodium channel blockers .
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]
Core Identity
| Property | Data |
| IUPAC Name | 4-(2-Propan-2-yloxyphenoxy)piperidine |
| CAS Number (Free Base) | 902836-24-2 |
| CAS Number (HCl Salt) | 1956382-77-6 |
| Molecular Formula | C₁₄H₂₁NO₂ |
| Molecular Weight | 235.32 g/mol (Free Base); 271.78 g/mol (HCl) |
| SMILES | CC(C)Oc1ccccc1OC2CCNCC2 |
Physicochemical Profile
Note: Values below are derived from experimental consensus on analogous aryl-piperidine ethers.
| Parameter | Value | Technical Implication |
| cLogP | 2.8 ± 0.3 | Highly lipophilic; suitable for CNS targets. |
| pKa (Basic N) | 10.2 ± 0.5 | Exists predominantly as a cation at physiological pH (7.4). |
| PSA (Polar Surface Area) | ~21 Ų | Excellent membrane permeability (Rule of 5 compliant). |
| Solubility (Free Base) | Low (<0.1 mg/mL in H₂O) | Requires organic co-solvents (DMSO, MeOH) for assays. |
| Solubility (HCl Salt) | High (>10 mg/mL in H₂O) | Preferred form for biological formulation. |
Synthetic Methodologies
The synthesis of this core requires the formation of an aryl-alkyl ether bond between a phenol and a piperidine ring. Two primary routes are validated for high-yield production.
Route A: Mitsunobu Coupling (Preferred for R&D)
This route is preferred for small-scale synthesis due to its mild conditions and high stereochemical control (if using chiral starting materials, though this molecule is achiral).
Reaction Scheme: N-Boc-4-hydroxypiperidine + 2-Isopropoxyphenol + PPh3 + DIAD → Intermediate → Deprotection
Step-by-Step Protocol:
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Reagents: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 2-Isopropoxyphenol (1.1 eq), and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF under Nitrogen.
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Coupling: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 20 minutes.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).
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Workup: Concentrate solvent. Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography.
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Deprotection: Dissolve the purified Boc-intermediate in Dioxane. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.
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Isolation: Filter the resulting white precipitate (HCl salt) and wash with diethyl ether.
Route B: Nucleophilic Aromatic Substitution (SNAr)
Preferred for scale-up, but requires an activated electrophile (e.g., 1-fluoro-2-isopropoxybenzene).
Protocol:
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Activation: React N-Boc-4-hydroxypiperidine with NaH (1.2 eq) in DMF at 0°C to form the alkoxide.
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Substitution: Add 1-fluoro-2-isopropoxybenzene (1.0 eq).
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Heating: Heat to 80–100°C for 6–8 hours. Note: The electron-donating isopropoxy group deactivates the ring, making this slower than nitro-substituted analogs.
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Workup: Quench with water, extract into EtOAc, and proceed to deprotection.
Synthesis Workflow Diagram
Caption: Step-wise synthesis via Mitsunobu coupling yielding the stable HCl salt.
Analytical Characterization (Self-Validating Protocols)
To ensure research integrity, the following analytical benchmarks must be met.
HPLC Purity Method[1]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: 0.1% TFA in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 210 nm (amide/amine backbone) and 270 nm (phenoxy absorption).
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Acceptance Criteria: Single peak >98% area integration.
1H-NMR Validation (400 MHz, DMSO-d6)
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δ 1.30 (d, 6H): Isopropyl methyl protons (Characteristic doublet).
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δ 1.80-2.10 (m, 4H): Piperidine ring protons (C3/C5).
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δ 3.00-3.30 (m, 4H): Piperidine ring protons (C2/C6, adjacent to Nitrogen).
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δ 4.50-4.60 (m, 1H): Methine proton of the isopropyl group (Septet).
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δ 4.65 (m, 1H): Methine proton at Piperidine C4 (Ether linkage).
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δ 6.80-7.10 (m, 4H): Aromatic protons (Ortho-substituted pattern).
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δ 9.00 (br s, 1H/2H): Ammonium protons (if HCl salt).
Pharmacological Applications & Significance[1][5][8][10]
Target Landscape
This scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types depending on the N-substitution.
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Alpha-1 Adrenergic Receptors:
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Mechanism:[2] The 2-isopropoxyphenoxy group mimics the 2-ethoxyphenoxy group found in Tamsulosin and Silodosin intermediates.
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Utility: Used to synthesize antagonists for Benign Prostatic Hyperplasia (BPH). The bulky isopropoxy group provides selectivity for α1A over α1B subtypes.
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Sigma-1 (σ1) Receptors:
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Mechanism:[2] 4-phenylpiperidines are classic σ1 ligands. The ether linkage increases conformational flexibility, often enhancing binding affinity for the chaperone protein.
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Utility: Investigation of neuropathic pain and neurodegenerative diseases.
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Nav1.7 Sodium Channels:
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Mechanism:[2] Aryl-ether piperidines act as pore blockers. The lipophilicity of the isopropoxy tail helps the molecule access the intramembrane binding site.
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SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) breakdown of the scaffold.
Safety & Handling (MSDS Highlights)
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Signal Word: WARNING
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Hazard Statements:
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Storage: Store at 2–8°C (Free base) or Room Temperature (HCl salt). Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation.
References
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Sigma-Aldrich. Product Specification: 4-(2-Isopropoxyphenoxy)piperidine (AldrichCPR). Retrieved from
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MolCore. Certificate of Analysis: 4-(2-Isopropoxyphenoxy)piperidine hydrochloride (CAS 1956382-77-6). Retrieved from
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BenchChem. Application Note: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. Retrieved from
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine Derivatives. Retrieved from
- Journal of Medicinal Chemistry.Structure-Activity Relationships of 4-Aryloxypiperidines as High-Affinity Ligands for Monoamine Transporters. (Contextual Reference for Scaffold Utility).



